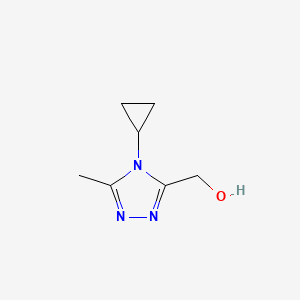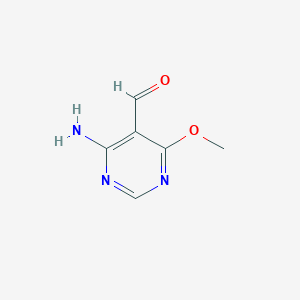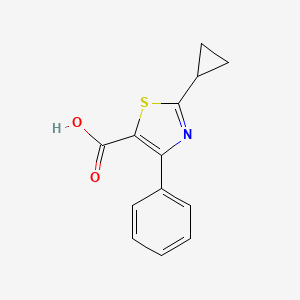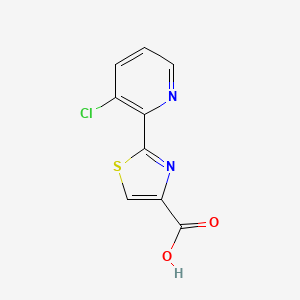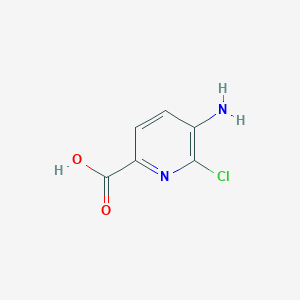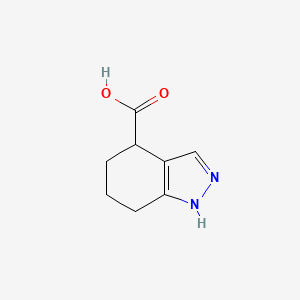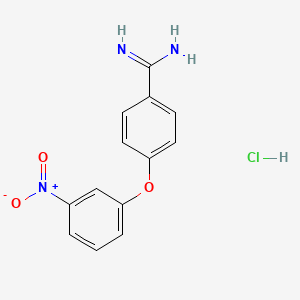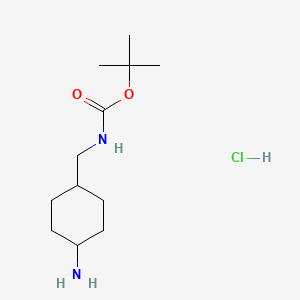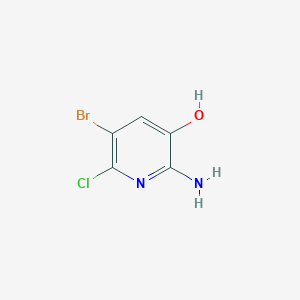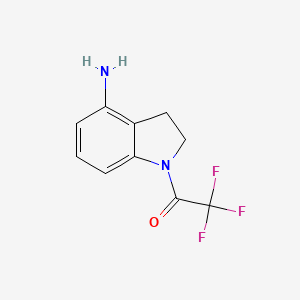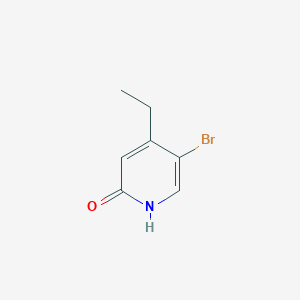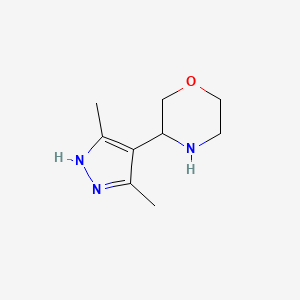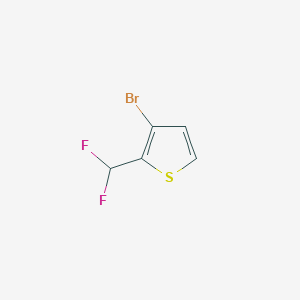
3-Brom-2-(Difluormethyl)thiophen
Übersicht
Beschreibung
“3-Bromo-2-(difluoromethyl)thiophene” is a chemical compound with the CAS Number: 1403667-53-7 . It’s a derivative of thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. One of the popular strategies is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the use of elemental sulfur and NaOtBu for the synthesis of thiophene derivatives from 1,3-diynes .Chemical Reactions Analysis
The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . In the case of 2-bromo-3-methoxythiophene, it was found that a side reaction of the autopolymerization reaction occurred, and the polymerization reaction mechanism occurred in multiple steps .Wissenschaftliche Forschungsanwendungen
Organische Halbleiter
3-Brom-2-(Difluormethyl)thiophen: ist ein wertvoller Vorläufer bei der Synthese organischer Halbleiter. Thiophenderivate sind für ihre Rolle bei der Weiterentwicklung organischer Halbleiter bekannt, da sie eine hohe π-Elektronendichte und eine planare Struktur aufweisen, die die Ladungsmobilität fördern . Diese Materialien sind entscheidend für die Entwicklung organischer Feldeffekttransistoren (OFETs) und organischer Leuchtdioden (OLEDs).
Korrosionsschutzmittel
In der industriellen Chemie werden Thiophenderivate, darunter auch This compound, als Korrosionsschutzmittel eingesetzt . Ihre Fähigkeit, schützende Schichten auf Metallen zu bilden, macht sie zu einem integralen Bestandteil von Formulierungen, die darauf ausgelegt sind, die Lebensdauer von Metallbauteilen in rauen Umgebungen zu verlängern.
Pharmazeutische Forschung
Thiophen-basierte Moleküle zeigen eine Reihe pharmakologischer Eigenschaften. Sie werden wegen ihres potenziellen antikanzerogenen, entzündungshemmenden, antimikrobiellen, antihypertensiven und antiatherosklerotischen Effekts untersucht . Die strukturelle Modifikation von Thiophenderivaten, wie z. B. This compound, kann zur Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen führen.
Materialwissenschaften
Das Thiophenringsystem ist in den Materialwissenschaften von Bedeutung, insbesondere bei der Herstellung elektrochromer Geräte (ECDs). Diese Geräte ändern ihre Farbe oder Opazität, wenn eine elektrische Ladung angelegt wird, und Thiophenderivate werden hinsichtlich ihres Potenzials untersucht, die Leistung und Haltbarkeit von ECDs zu verbessern .
Supramolekulare Chemie
This compound: kann als Baustein in der supramolekularen Chemie dienen. Seine Einarbeitung in größere molekulare Strukturen kann zur Herstellung funktioneller Materialien mit einzigartigen Eigenschaften führen, wie z. B. selbstheilende Materialien oder molekulare Sensoren .
Synthetische organische Chemie
Diese Verbindung wird auch in der synthetischen organischen Chemie für verschiedene Heterocyclisierungsreaktionen zur Herstellung von Aminothiophenderivaten verwendet. Diese Reaktionen sind grundlegend für die Synthese komplexer organischer Moleküle mit bestimmten gewünschten Eigenschaften .
Safety and Hazards
Zukünftige Richtungen
Thiophene-based analogs have been the focus of many scientists due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future directions of “3-Bromo-2-(difluoromethyl)thiophene” could be in line with these applications.
Eigenschaften
IUPAC Name |
3-bromo-2-(difluoromethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF2S/c6-3-1-2-9-4(3)5(7)8/h1-2,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVRTZUMHJRUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101294566 | |
| Record name | 3-Bromo-2-(difluoromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101294566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403667-53-7 | |
| Record name | 3-Bromo-2-(difluoromethyl)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403667-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-(difluoromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101294566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


